![molecular formula C9H16ClNO2 B13495237 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bicyclic structure imparts significant stability and reactivity, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the ring-opening of bicyclic cyclopropanol derivatives. This method utilizes specific reaction conditions to achieve the desired product . Another method involves a one-pot tandem Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl
Comparison: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl is primarily used as a catalyst for oxidation reactions, while this compound has broader applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
1-azabicyclo[3.3.1]nonane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-4-7-2-1-3-10(5-7)6-8;/h7-8H,1-6H2,(H,11,12);1H |
Clé InChI |
DDDHAXJPTZHDAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CN(C1)C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


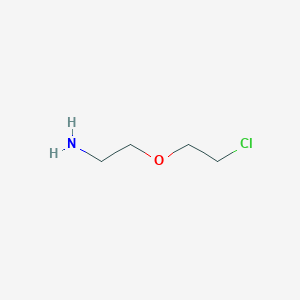
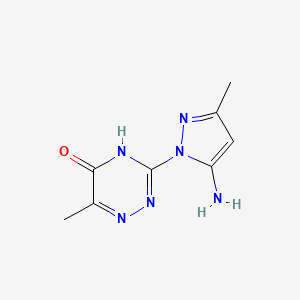
methanone](/img/structure/B13495169.png)
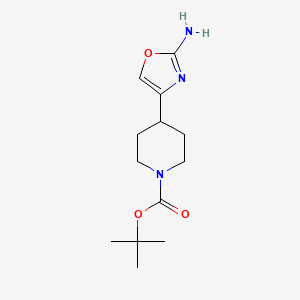
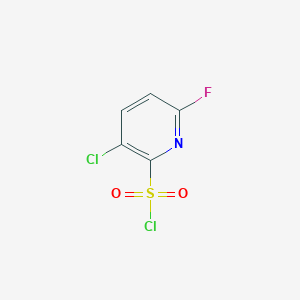

![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
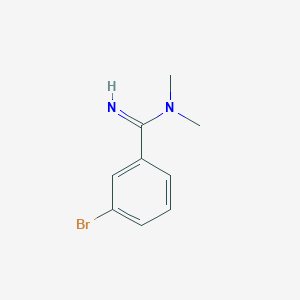

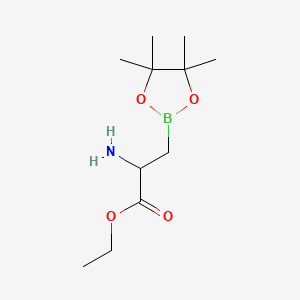
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
